

A Head-to-Head Comparison of Commercially Available Translin Antibodies for Researchers

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Compound of Interest

Compound Name: *Translin*

Cat. No.: *B1257047*

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For scientists and drug development professionals navigating the selection of Translin antibodies, this guide provides a side-by-side comparison of offerings from prominent vendors. Objective performance data and detailed experimental protocols are presented to facilitate an informed decision for your specific research needs.

Translin, a highly conserved DNA and RNA binding protein, plays a crucial role in various cellular processes, including mRNA transport, translational regulation, and RNA interference. Its association with Translin-associated factor X (TRAX) to form the C3PO complex is integral to the RNA-induced silencing complex (RISC) loading pathway. Given its involvement in fundamental cellular functions, the availability of reliable antibodies is paramount for accurate experimental outcomes. This guide compares Translin antibodies from Santa Cruz Biotechnology, Novus Biologicals, and Rockland Immunochemicals, focusing on their performance in key applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP).

Performance Snapshot: A Comparative Overview

To aid in a rapid assessment, the following tables summarize the key specifications and available performance data for the reviewed Translin antibodies.

Table 1: General Antibody Specifications

Feature	Santa Cruz Biotechnology (sc-390472)	Novus Biologicals (NBP1-76581)	Rockland Immunochemi cals (600-401- FM8)	OriGene (CF809099)
Catalog Number	sc-390472	NBP1-76581	600-401-FM8	CF809099
Antibody Type	Mouse Monoclonal (C-2)	Rabbit Polyclonal	Rabbit Polyclonal	Mouse Monoclonal (OTI1B5)
Host Species	Mouse	Rabbit	Rabbit	Mouse
Immunogen	Epitope mapping between amino acids 37-56 near the N-terminus of human Translin. [1][2]	20 amino acid synthetic peptide near the C- terminus of human Translin.	Information not publicly available	Recombinant protein of human Translin
Reactivity	Human, Mouse, Rat, Bovine, Canine, Equine, Porcine[2]	Human, Mouse, Rat, Bovine, Chicken	Human, Mouse, Rat[3]	Human[3]
Validated Applications	WB, IP, IF, ELISA[2][4]	WB, IHC, ICC/IF, ELISA	WB, IHC, ICC/IF, ELISA[3][5]	WB, IHC[3]

Table 2: Application-Specific Performance Data

Application	Santa Cruz Biotechnology (sc-390472)	Novus Biologicals (NBP1-76581)	Rockland Immunochemi cals (600-401- FM8)	OriGene (CF809099)
Western Blot (WB)	Starting dilution 1:100.[1] User review indicates satisfactory performance with mouse Translin transfected 293T and Jurkat whole cell lysates.[2]	0.5-1 ug/ml. Datasheet shows analysis of Translin in rat lung tissue lysate.	Recommended dilution not specified.	1:2000.[3] Datasheet shows immunoblot with anti-TSN using HEK293T cells transfected with pCMV6-ENTRY TSN.[3]
Immunohistochemistry (IHC)	Not explicitly validated in provided data.	5 ug/ml for IHC-Paraffin. Datasheet shows immunofluorescence of Translin in human lung tissue.	Validated for IHC.	Validated for IHC.
Immunoprecipitation (IP)	1-2 µg per 100-500 µg of total protein.[1]	Not explicitly validated in provided data.	Not explicitly validated in provided data.	Not explicitly validated in provided data.
Immunofluorescence (IF)	Starting dilution 1:50.[1] User review indicates good quality for IF on mouse samples.[2]	20 ug/ml for ICC/IF.	Validated for ICC/IF.	Not explicitly validated in provided data.

Experimental Methodologies

Reproducibility is a cornerstone of scientific research. To that end, detailed experimental protocols for the key applications are provided below. These are generalized protocols and

should be optimized for your specific experimental conditions.

Western Blotting Protocol

- **Sample Preparation:** Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
- **Electrophoresis:** Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel.
- **Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the Translin antibody at the recommended dilution overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC-P) Protocol

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with the Translin antibody at the recommended concentration overnight at 4°C in a humidified chamber.

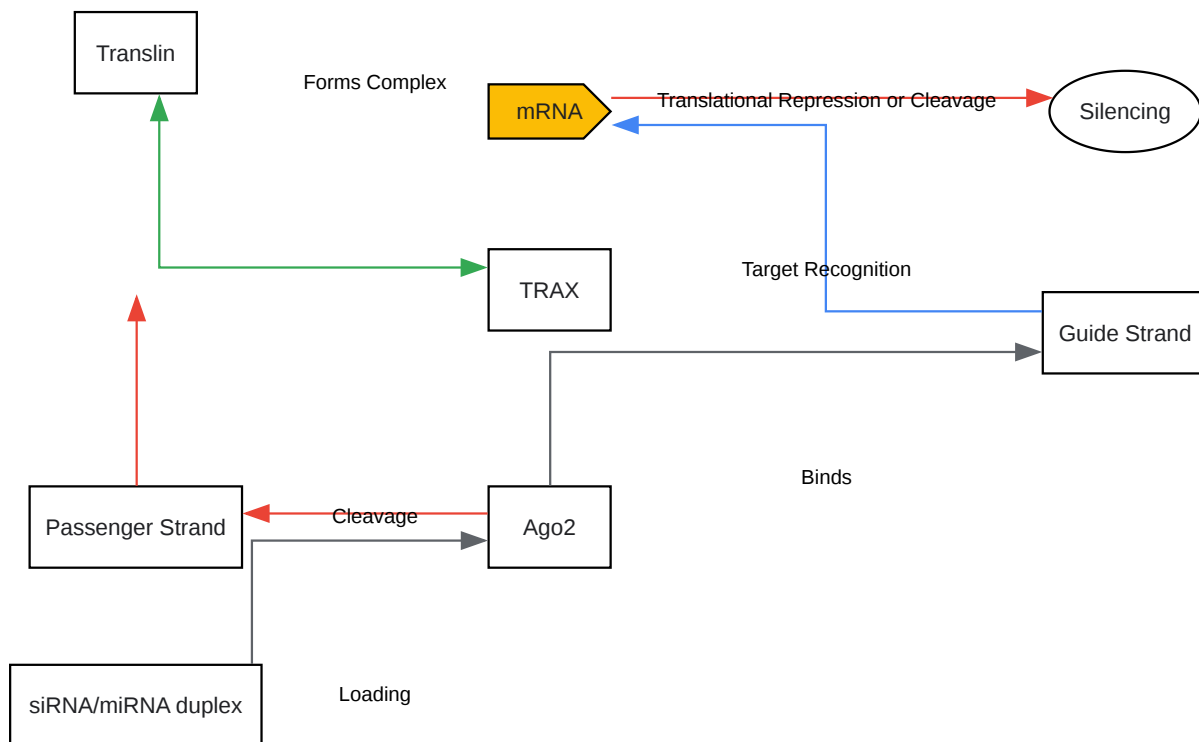
- **Secondary Antibody Incubation:** Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- **Detection:** Visualize the signal with a suitable chromogen (e.g., DAB) and counterstain with hematoxylin.
- **Mounting:** Dehydrate the sections and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol

- **Cell Lysis:** Lyse cells in a non-denaturing IP lysis buffer.
- **Pre-clearing:** Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with the Translin antibody for 1-4 hours or overnight at 4°C.
- **Complex Capture:** Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
- **Washing:** Wash the beads several times with IP lysis buffer to remove non-specific proteins.
- **Elution:** Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Analysis:** Analyze the eluted proteins by Western Blotting.

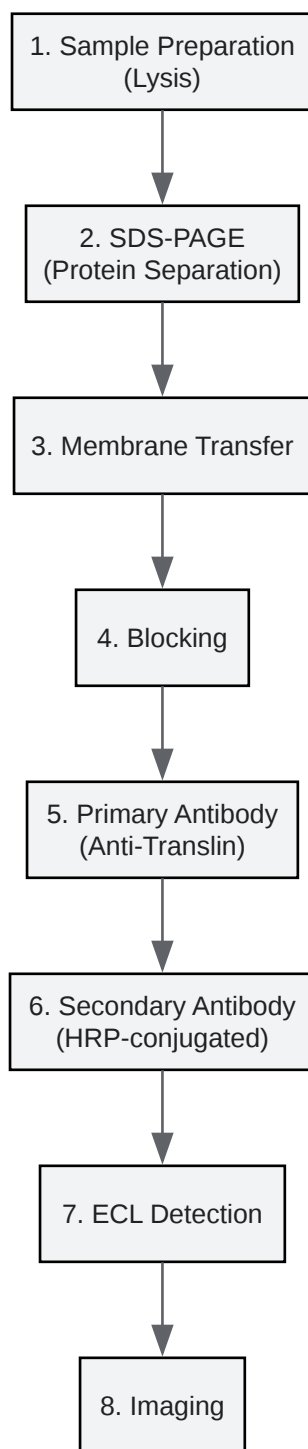
Visualizing Translin's Role: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of Translin's function and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.



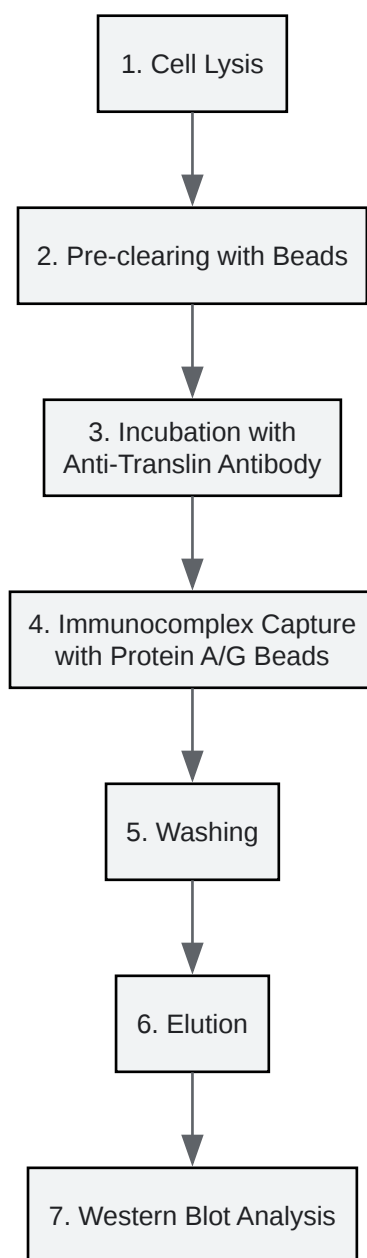
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Caption: Translin/TRAX (C3PO) in RISC activation.



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Caption: Western Blot experimental workflow.



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Caption: Immunoprecipitation experimental workflow.

Conclusion

The selection of an appropriate antibody is critical for the success of any experiment. This guide provides a comparative analysis of several commercially available Translin antibodies. The Santa Cruz Biotechnology monoclonal antibody (sc-390472) has positive user feedback for IF and WB applications. The Novus Biologicals polyclonal antibody (NBP1-76581) provides

supporting data for WB and IHC on its datasheet. The Rockland Immunochemicals and OriGene antibodies are also validated for key applications. Researchers should consider the specific requirements of their experiments, including the application and species of interest, when making their selection. It is always recommended to perform in-house validation of any new antibody to ensure optimal performance in your specific experimental setup.

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